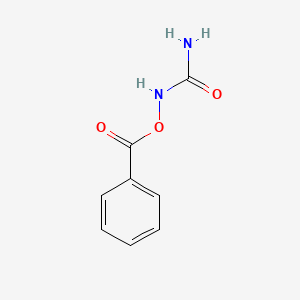

(Carbamoylamino) benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Carbamoylamino) benzoate” is a compound that is related to “methyl 3-(carbamoylamino)benzoate”. This compound has a molecular weight of 194.19 and a melting point between 185-190 degrees Celsius . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzoate compounds, such as “(Carbamoylamino) benzoate”, often involves processes like alkylation and esterification . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .

Chemical Reactions Analysis

While specific chemical reactions involving “(Carbamoylamino) benzoate” were not found, benzoate compounds are known to undergo electrophilic and nucleophilic reactions . These reactions can lead to the creation of a library of benzoate derivatives with promising features .

Wissenschaftliche Forschungsanwendungen

Nitrogen Excretion in Urea Synthesis Disorders : Benzoate treatment has been shown to improve clinical outcomes in hyperammonemic patients by increasing urinary nitrogen excretion as amino acid acylation products, indicating its utility in treating urea synthesis disorders (Brusilow, Tinker, & Batshaw, 1980).

Glycosyltransferase Activity in Plants : Benzoates, including derivatives of (Carbamoylamino) benzoate, have been studied for their interaction with plant glycosyltransferases. This research has implications for understanding benzoate metabolism and biotransformation in plants (Lim et al., 2002).

Organic Synthesis Catalysis : The application in organic synthesis, particularly in gold(I)-catalyzed hydroamination reactions, has been demonstrated with compounds like (Carbamoylamino) benzoate, showing its potential in synthetic chemistry (Kinder, Zhang, & Widenhoefer, 2008).

Treatment in Lysinuric Protein Intolerance : In lysinuric protein intolerance, benzoate has been used to facilitate waste nitrogen excretion, demonstrating its therapeutic potential in specific metabolic disorders (Simell et al., 1986).

Inhibitor in Enzymatic Reactions : Certain derivatives of (Carbamoylamino) benzoate act as potent inhibitors in enzymatic reactions, such as the inhibition of butyrylcholinesterase, highlighting its potential in biochemistry and pharmacology (Carolan et al., 2010).

Food Preservative Metabolism by Gut Microbiome : The metabolism of benzoate, a common food preservative, by the human gut microbiome has been studied, which is crucial for understanding the interactions between dietary components and gut flora (Yadav et al., 2021).

Metabolic Pathway Studies in Microorganisms : Studies have focused on the metabolism of benzoate in microorganisms like Rhodopseudomonas palustris, providing insights into microbial metabolic pathways and potential biotechnological applications (Gibson & Gibson, 1992).

Labeling in Herbicide Synthesis : Tritium and carbon-14 labeled derivatives of benzoates, including (Carbamoylamino) benzoate, have been synthesized for use as radiotracers in the study of herbicides, showing its application in agricultural chemistry (Yang, Ye, & Lu, 2008).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “(Carbamoylamino) benzoate” were not found, carbamoylases, which act on carbamoyl derivatives of amines, have been highlighted for their potential in the production of enantiomerically pure/enriched compounds . This suggests potential future applications in the field of biotechnological processes .

Eigenschaften

IUPAC Name |

(carbamoylamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(12)10-13-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYZDHTZJQGPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Carbamoylamino) benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)

![2-Chloro-1-[(2S,6R)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2688615.png)

![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)

![2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2688622.png)

![N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2688625.png)